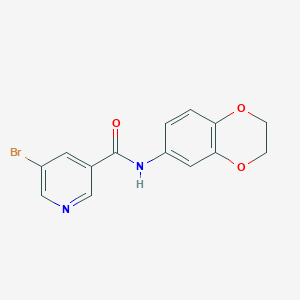

![molecular formula C14H12BrN3O B5521003 2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol](/img/structure/B5521003.png)

2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . The reference data for this compound were primarily obtained from the PubChem database .

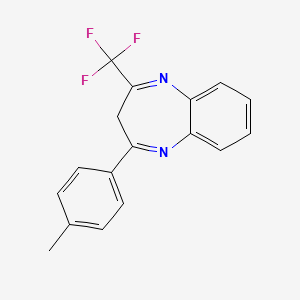

Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid are provided using the B3LYP/6-311++G (d,p) basis set . The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 239.28 , a density of 1.6±0.1 g/cm3 , a boiling point of 518.7±60.0 °C at 760 mmHg , and a flash point of 267.5±32.9 °C . It has 4 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

In medicinal chemistry, this compound could serve as a precursor for synthesizing potential therapeutic agents. Its benzimidazole core is a common motif in pharmacologically active molecules, suggesting its derivatives could be explored for their biological activity. For instance, modifications of the benzimidazole structure have led to compounds with antihypertensive and antidiabetic properties .

Agriculture: Development of Pesticides

The benzimidazole moiety is known for its fungicidal properties, making this compound a candidate for the development of new pesticides. Its structural analogs could be designed to target specific pests or diseases affecting crops, potentially leading to more effective and targeted agricultural chemicals .

Material Science: Organic Semiconductor Research

Compounds like 2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol may find applications in material science, particularly in the development of organic semiconductors. The presence of aromatic systems and heteroatoms allows for the fine-tuning of electronic properties, which is crucial for creating materials with specific conductive or photovoltaic characteristics .

Environmental Science: Pollutant Removal

In environmental science, derivatives of this compound could be investigated for their ability to remove pollutants from water or soil. The bromophenol group, in particular, might interact with certain contaminants, facilitating their breakdown or removal from the environment .

Analytical Chemistry: Chromatographic Analysis

This compound’s distinct chemical structure could be utilized in analytical chemistry as a standard or reagent in chromatographic analysis. Its unique retention time or spectral properties would help in the identification and quantification of similar compounds in complex mixtures .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound’s benzimidazole ring could be explored for enzyme inhibition studies. Benzimidazole derivatives are known to bind to various enzymes, inhibiting their activity. This property can be harnessed to study enzyme mechanisms or to develop enzyme inhibitors as drugs .

Mechanism of Action

Target of Action

It’s structurally similar to benzimidazole compounds, which are known to bind to tubulin proteins .

Mode of Action

Benzimidazole compounds, such as carbendazim, are known to bind to tubulin proteins, disrupting microtubule assembly and spindle formation during cell division, resulting in chromosome missegregation . This could potentially be a similar mechanism for the compound .

Biochemical Pathways

Disruption of microtubule assembly can affect various cellular processes, including cell division, intracellular transport, and cell shape maintenance .

Result of Action

Compounds that disrupt microtubule assembly can lead to cell cycle arrest and apoptosis .

properties

IUPAC Name |

2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3O/c15-10-5-6-13(19)9(7-10)8-16-14-17-11-3-1-2-4-12(11)18-14/h1-7,19H,8H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRYESIQBMIMNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NCC3=C(C=CC(=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5520943.png)

![(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5520944.png)

![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B5520947.png)

![(1R*,5R*)-6-benzyl-3-[(2-methoxyphenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5520959.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile](/img/structure/B5520966.png)

![2-[(1-naphthylmethyl)thio]-1,3-benzoxazole](/img/structure/B5520980.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5520991.png)

![4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5521013.png)

![3-(2-pyridinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5521016.png)